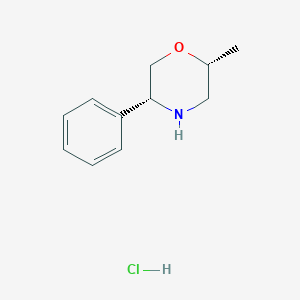

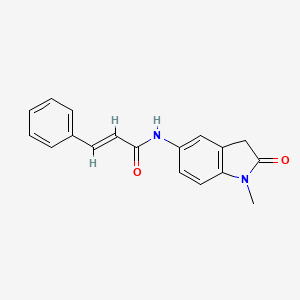

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities that can provide insights into the analysis of the compound . For instance, the structure-activity relationship of arylsulfonamide analogs is explored, which shares a similar pharmacophore with the target compound . Additionally, the synthesis of related compounds like 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, an intermediate of atorvastatin, is detailed, which could offer parallels in synthetic strategies .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, chlorination, and bromination, as seen in the synthesis of atorvastatin intermediates . These processes are likely to be relevant in the synthesis of "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide," where similar strategies could be employed. The starting materials are reported to be easily available, and the yields reasonable, suggesting a potentially accessible synthetic route for the target compound as well.

Molecular Structure Analysis

The molecular structure of a related compound, a molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, is described as having hydrogen bond and π-π* interactions, with intermolecular contacts shorter than 3.2 Å . This information could be extrapolated to predict the molecular interactions and geometry that "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide" might exhibit, considering the presence of similar functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, such as Knoevenagel condensation and Stetter reaction, are crucial for building the molecular framework . These reactions could also be applicable to the target compound, facilitating the formation of the amide bond and the introduction of aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility, are significant for their pharmacological application. For instance, poor water solubility of a HIF-1 pathway inhibitor necessitates formulation delivery . This suggests that "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide" may also require optimization of its physical properties to enhance its pharmacological profile. The antifungal activity of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, indicates potential bioactivity that could be relevant for the target compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Molecular Mechanisms

Compounds similar to N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide have been explored for their pharmacological properties and molecular mechanisms. For instance, thymol, a monoterpene phenol, has been widely studied for its antioxidant, anti-inflammatory, and antimicrobial activities. It operates through mechanisms such as free radical scavenging and modulation of cytokine production, providing insights into potential therapeutic applications of structurally related compounds (Nagoor Meeran et al., 2017).

Toxicology and Metabolism

Research on the toxicology and metabolism of compounds with structural similarities provides valuable information on their safety and biological effects. For example, studies on 2-methylpropene (isobutene) have examined its metabolic fate and toxicity, highlighting the role of metabolic activation in eliciting potential harm. Such studies underscore the importance of understanding the metabolic pathways and toxicological profiles of chemical compounds, including N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide, for their safe and effective use (Cornet & Rogiers, 1997).

Antioxidant Activity Analysis

The evaluation of antioxidant activity is a critical area of research for compounds with potential therapeutic applications. Studies have reviewed various analytical methods for determining antioxidant activity, which could be applicable to assessing the antioxidant potential of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide. These methods include spectrophotometry and electrochemical assays, providing a framework for investigating the compound's ability to scavenge free radicals and protect against oxidative stress (Munteanu & Apetrei, 2021).

Natural Products and Drug Discovery

The exploration of natural products and their derivatives, including compounds structurally related to N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide, continues to be a fertile ground for drug discovery. Research has underscored the significance of natural products as sources of novel drug candidates, demonstrating the ongoing relevance of natural compounds in developing new therapeutic agents (Newman & Cragg, 2012).

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-16(20-3,13-19-2)12-17-15(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIVVFLFDLUWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCCC1=CC=CC=C1)(COC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)

methanol](/img/structure/B2520367.png)

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)